molecular formula C14H22ClN2- B8512176 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride CAS No. 4876-56-6

1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride

Cat. No. B8512176
M. Wt: 253.79 g/mol
InChI Key: UYEJTVAGFVXNSI-UHFFFAOYSA-M
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Patent
US07776869B2

Procedure details

To 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride (6.7 g, 23 mmol) was added Pd/C (10%, 2.4 g) under argon. Methanol (100 ml) was added via syringe, and H2 gas was introduced and the mixture stirred vigorously under an atmosphere of H2. After 48 h, the mixture was flushed with nitrogen, filtered through celite and concentrated to afford a mixture of starting material and N,N-dimethylpiperidin-4-amine dihydrochloride as a white solid. This solid was treated with 1-Fluoro-2-nitro-4-trifluoromethyl-benzene (3.2 ml, 22.9 mmol), triethylamine (12.7 ml, 92 mmol), and 50 ml dry THF. The mixture was heated to 75° C. with a water-cooled reflux condenser for 12 h. The mixture was allowed to cool to ambient temperature, was filtered through a fritted funnel, and concentrated to an orange oil. The residue was purified by silica gel chromatography (MC/MeOH/conc. NH4OH) to give the desired product as an orange oil. MS (m/z): 318.1 (M+H)+. Calc'd for C14H18F3N3O2: 317.31.
Name
1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
12.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.C(N1CCC(N(C)C)CC1)C1C=CC=CC=1.Cl.Cl.[CH3:21][N:22]([CH3:29])[CH:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1.F[C:31]1[CH:36]=[CH:35][C:34]([C:37]([F:40])([F:39])[F:38])=[CH:33][C:32]=1[N+:41]([O-:43])=[O:42].C(N(CC)CC)C>[Pd].O.C1COCC1.CO>[CH3:21][N:22]([CH3:29])[CH:23]1[CH2:28][CH2:27][N:26]([C:31]2[CH:36]=[CH:35][C:34]([C:37]([F:40])([F:38])[F:39])=[CH:33][C:32]=2[N+:41]([O-:43])=[O:42])[CH2:25][CH2:24]1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride
Quantity
6.7 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CCC(CC1)N(C)C
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.CN(C1CCNCC1)C
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred vigorously under an atmosphere of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
H2 gas was introduced
CUSTOM
Type
CUSTOM
Details
the mixture was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
was filtered through a fritted funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (MC/MeOH/conc. NH4OH)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CN(C1CCN(CC1)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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